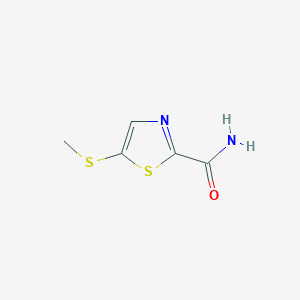
5-(Methylthio)thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)thiazole-2-carboxamide is a heterocyclic organic compound that features a thiazole ring substituted with a methylthio group at the 5-position and a carboxamide group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)thiazole-2-carboxamide typically involves the reaction of 2-aminothiazole with methylthiol and a carboxylating agent. One common method includes the use of thiourea and α-haloketones under basic conditions to form the thiazole ring, followed by methylation and carboxylation steps .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the formation of the thiazole ring and subsequent functionalization steps is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)thiazole-2-carboxamide involves its interaction with cellular targets, leading to various biological effects:
Molecular Targets: The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathways Involved: It induces apoptosis through the activation of caspases and the release of cytochrome c from mitochondria, disrupting mitochondrial membrane potential and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
5-(Methylthio)thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its methylthio group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Propiedades
Fórmula molecular |
C5H6N2OS2 |
|---|---|
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C5H6N2OS2/c1-9-3-2-7-5(10-3)4(6)8/h2H,1H3,(H2,6,8) |
Clave InChI |
MFBOSASIQUFWSU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CN=C(S1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


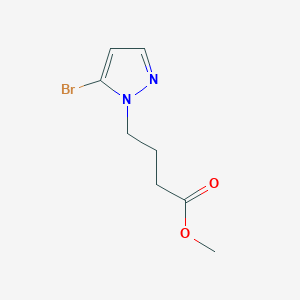
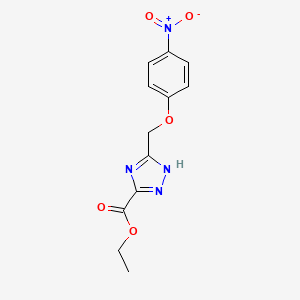
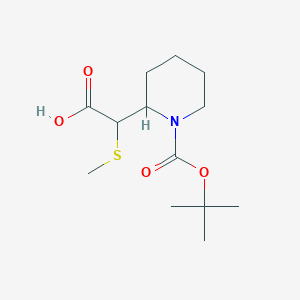

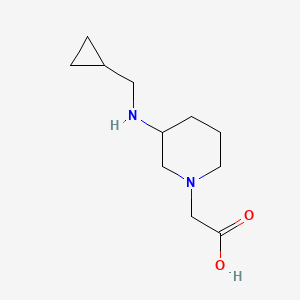

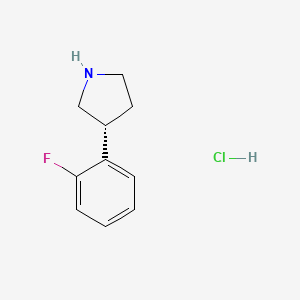
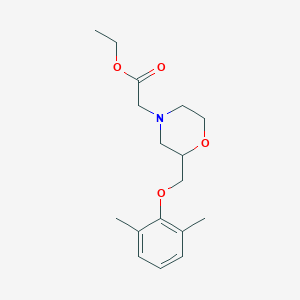
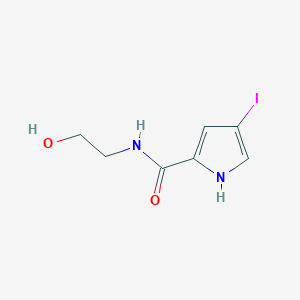
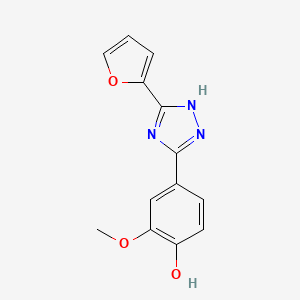
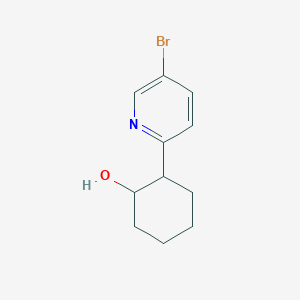

![3-Methyl-6-(4-methyl-3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B15057360.png)

